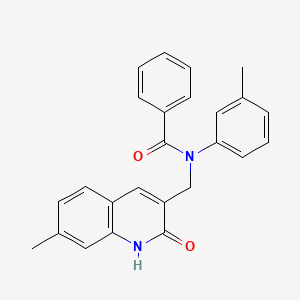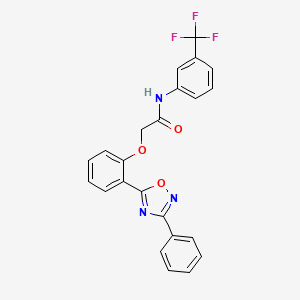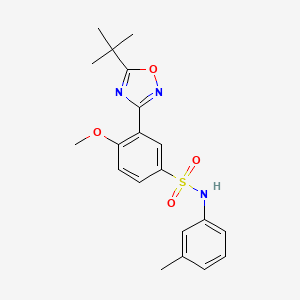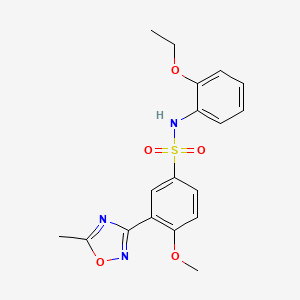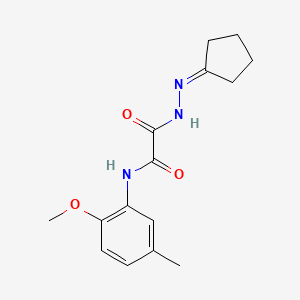
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide, commonly known as HMEM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMEM belongs to the class of amides and has a molecular formula of C13H20N2O3. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The exact mechanism of action of HMEM is not fully understood. However, it is believed that HMEM exerts its therapeutic effects by modulating various signaling pathways in the body. HMEM has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. HMEM also activates the Nrf2/ARE signaling pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
HMEM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. HMEM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, HMEM has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of HMEM is its relatively low toxicity. HMEM has been shown to be well-tolerated in animal models, with no significant adverse effects observed. Additionally, HMEM is relatively easy to synthesize, making it a cost-effective compound for use in laboratory experiments. However, one limitation of HMEM is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on HMEM. One area of interest is the development of HMEM-based therapies for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of HMEM and to identify potential molecular targets for HMEM-based therapies. Finally, the development of more water-soluble HMEM derivatives could improve the efficacy and ease of administration of HMEM-based therapies.
Métodos De Síntesis
The synthesis of HMEM involves the reaction of 2-hydroxyethylamine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base catalyst. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The overall yield of HMEM is around 70%.
Aplicaciones Científicas De Investigación
HMEM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. HMEM has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, HMEM has been studied for its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N'-(cyclopentylideneamino)-N-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-7-8-13(21-2)12(9-10)16-14(19)15(20)18-17-11-5-3-4-6-11/h7-9H,3-6H2,1-2H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSRCGFEJLNKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


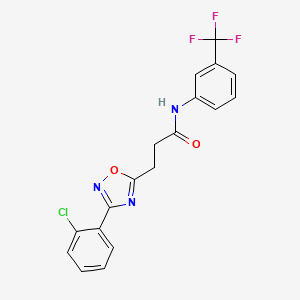




![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)


